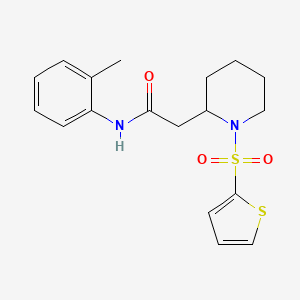
2-(1-(thiophen-2-ylsulfonyl)piperidin-2-yl)-N-(o-tolyl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
2-(1-(thiophen-2-ylsulfonyl)piperidin-2-yl)-N-(o-tolyl)acetamide, commonly known as TAK-659, is a potent inhibitor of Bruton's tyrosine kinase (BTK). BTK is a key enzyme involved in the B-cell receptor signaling pathway, which plays a critical role in the development and progression of B-cell malignancies. TAK-659 has shown promising results in preclinical studies and is currently being evaluated in clinical trials for the treatment of various B-cell malignancies.
Scientific Research Applications
Pharmacological Characterization and Therapeutic Potential
Compounds structurally related to 2-(1-(thiophen-2-ylsulfonyl)piperidin-2-yl)-N-(o-tolyl)acetamide have been explored for their pharmacological properties, particularly focusing on their receptor binding affinity and therapeutic potential in treating conditions like depression and addiction. For instance, Grimwood et al. (2011) investigated a novel κ-opioid receptor antagonist with promising antidepressant-like efficacy and potential for treating addiction disorders, demonstrating the role of such compounds in neuropsychopharmacology research (Grimwood et al., 2011).
Anticancer Activity
Research has also delved into the anticancer properties of derivatives, highlighting their potential in oncology. Al-Said et al. (2011) found that some novel thiophene derivatives exhibited better anticancer activity against human breast cancer cell lines than the reference drug Doxorubicin, showcasing the compound's relevance in developing new anticancer therapeutics (Al-Said et al., 2011).
Enzyme Inhibition and Biological Activities
Another area of application involves enzyme inhibition and the exploration of biological activities. Khalid et al. (2014) synthesized a series of derivatives that displayed promising activity against acetylcholinesterase and butyrylcholinesterase, key enzymes related to Alzheimer's disease, illustrating the compounds' potential in addressing neurodegenerative disorders (Khalid et al., 2014).
properties
IUPAC Name |
N-(2-methylphenyl)-2-(1-thiophen-2-ylsulfonylpiperidin-2-yl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22N2O3S2/c1-14-7-2-3-9-16(14)19-17(21)13-15-8-4-5-11-20(15)25(22,23)18-10-6-12-24-18/h2-3,6-7,9-10,12,15H,4-5,8,11,13H2,1H3,(H,19,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SOWYUPFAPIXNCX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1NC(=O)CC2CCCCN2S(=O)(=O)C3=CC=CS3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22N2O3S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
378.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(1-(thiophen-2-ylsulfonyl)piperidin-2-yl)-N-(o-tolyl)acetamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-[[(4-Fluorophenyl)methyl-[(4-phenylmethoxyphenyl)methyl]amino]methyl]-1H-imidazole-5-carboxylic acid](/img/structure/B2861740.png)
![N-(3-methoxypropyl)-6-methyl-4-oxo-4,5-dihydro-[1,2,3]triazolo[1,5-a]pyrazine-3-carboxamide](/img/structure/B2861741.png)
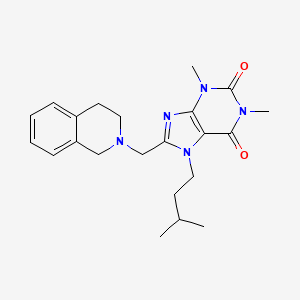
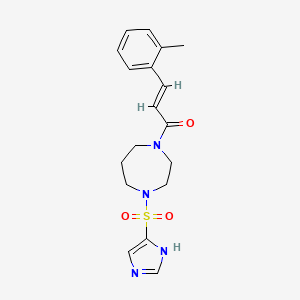
![N-(3,4-dimethylphenyl)-2-(8-fluoro-5-(4-fluorobenzyl)-3-oxo-3,5-dihydro-2H-pyrazolo[4,3-c]quinolin-2-yl)acetamide](/img/structure/B2861745.png)
![2-amino-N-[2-(2,5-dimethoxyphenyl)ethyl]acetamide hydrochloride](/img/structure/B2861752.png)
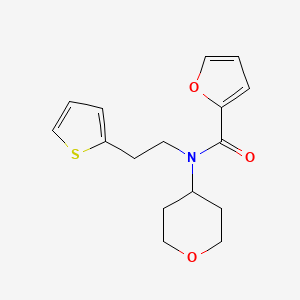
![4-{[4-(2-Fluoropyridine-4-carbonyl)piperazin-1-yl]methyl}benzonitrile](/img/structure/B2861755.png)
![1-(4-Fluorophenyl)-3-({4-[(4-{[3-(4-fluorophenyl)-3-oxopropyl]sulfanyl}phenyl)sulfanyl]phenyl}sulfanyl)-1-propanone](/img/structure/B2861757.png)
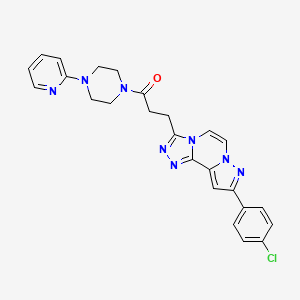
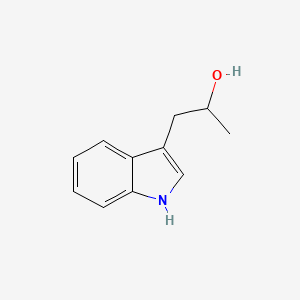
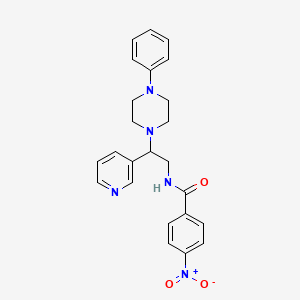
![(7-Methoxy-1-benzofuran-2-yl)-[3-(2-methylbenzimidazol-1-yl)azetidin-1-yl]methanone](/img/structure/B2861761.png)
![N-(4-ethoxyphenyl)-1-oxa-4-thia-8-azaspiro[4.5]decane-8-carboxamide](/img/structure/B2861762.png)